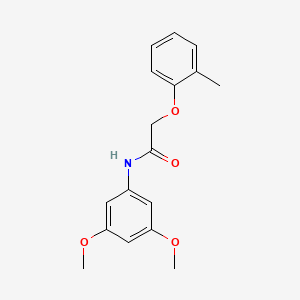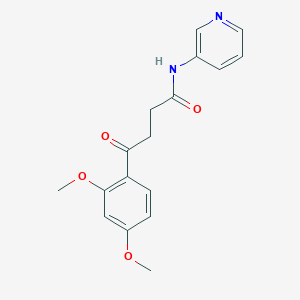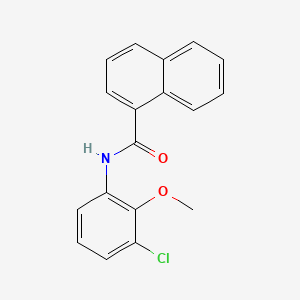
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acetamide derivatives and has been extensively studied for its unique properties.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DPA has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, DPA has been used as a plant growth regulator and a pesticide. In materials science, DPA has been studied for its potential use in the synthesis of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. In cancer cells, DPA has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins. In fungi and bacteria, DPA has been shown to inhibit the growth and reproduction of these organisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects. In animal studies, DPA has been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of various diseases. DPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In plants, DPA has been shown to promote growth and increase resistance to environmental stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its relative ease of synthesis and availability. DPA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been shown to be toxic to some organisms at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPA. One area of interest is the development of new materials using DPA as a building block. DPA has been shown to have unique properties that make it an attractive candidate for the synthesis of new materials with unique properties. Another area of interest is the development of new drugs based on DPA. DPA has shown promise as a potential treatment for various diseases, and further research may lead to the development of new drugs based on its structure and properties. Finally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 3-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, DPA. The synthesis method is relatively simple and can be carried out on a large scale, making DPA readily available for research purposes.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(10-12)20-11-17(19)18-15-8-13(2)7-14(3)9-15/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBIMRUUFDHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)
![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)



![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)



![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)